methyl 3,3,3-trifluoro-2-[(4-methylphenyl)amino]-N-(4-methylpyridin-2-yl)alaninate
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Overview
Description
Methyl 3,3,3-trifluoro-2-[(4-methylphenyl)amino]-N-(4-methylpyridin-2-yl)alaninate is a complex organic compound characterized by the presence of trifluoromethyl, methylphenyl, and methylpyridinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3,3,3-trifluoro-2-[(4-methylphenyl)amino]-N-(4-methylpyridin-2-yl)alaninate typically involves multiple steps, including the formation of intermediate compounds. One common route involves the reaction of 3,3,3-trifluoro-2-[(4-methylphenyl)amino]propanoic acid with 4-methylpyridin-2-amine under specific conditions such as controlled temperature and pH. The reaction may require catalysts or reagents like coupling agents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability. Purification methods like recrystallization or chromatography are often used to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 3,3,3-trifluoro-2-[(4-methylphenyl)amino]-N-(4-methylpyridin-2-yl)alaninate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens or nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
Methyl 3,3,3-trifluoro-2-[(4-methylphenyl)amino]-N-(4-methylpyridin-2-yl)alaninate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Mechanism of Action
The mechanism of action of methyl 3,3,3-trifluoro-2-[(4-methylphenyl)amino]-N-(4-methylpyridin-2-yl)alaninate involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group plays a crucial role in modulating the compound’s reactivity and binding affinity. Pathways involved may include inhibition of specific enzymes or activation of signaling cascades .
Comparison with Similar Compounds
Similar Compounds
Methyl 3,3,3-trifluoro-2-(thiazol-2-ylimino)propionate: Known for its reactivity in cycloaddition and cyclocondensation reactions.
Trifluoromethane: A simpler compound with a trifluoromethyl group, used in various chemical applications.
3,3,3-Trifluoro-2-(trifluoromethyl)propionic acid: Another trifluoromethyl-containing compound with distinct properties.
Uniqueness
Methyl 3,3,3-trifluoro-2-[(4-methylphenyl)amino]-N-(4-methylpyridin-2-yl)alaninate is unique due to its combination of trifluoromethyl, methylphenyl, and methylpyridinyl groups, which confer specific chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C17H18F3N3O2 |
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Molecular Weight |
353.34 g/mol |
IUPAC Name |
methyl 3,3,3-trifluoro-2-(4-methylanilino)-2-[(4-methylpyridin-2-yl)amino]propanoate |
InChI |
InChI=1S/C17H18F3N3O2/c1-11-4-6-13(7-5-11)22-16(15(24)25-3,17(18,19)20)23-14-10-12(2)8-9-21-14/h4-10,22H,1-3H3,(H,21,23) |
InChI Key |
UJZLPCHKWYAIRH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(C(=O)OC)(C(F)(F)F)NC2=NC=CC(=C2)C |
Origin of Product |
United States |
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